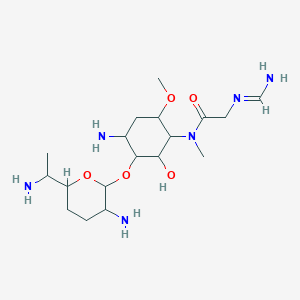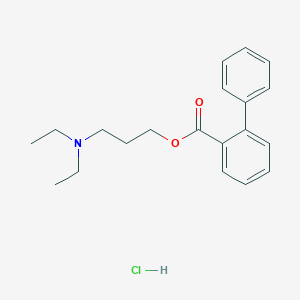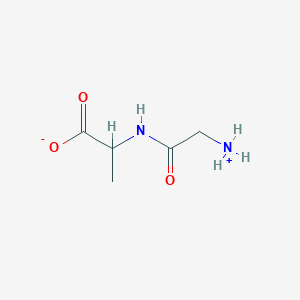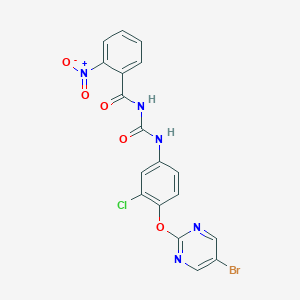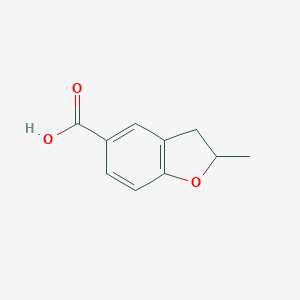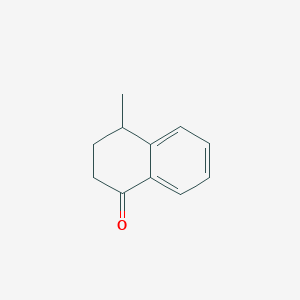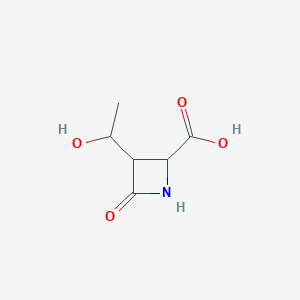
3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid, commonly known as HOE-077, is a synthetic compound that belongs to the class of azetidine-2-carboxylic acid derivatives. It is a potent inhibitor of the enzyme leukocyte elastase, which is involved in the inflammatory response. HOE-077 has been extensively studied for its potential use in treating various inflammatory disorders, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).
作用機序
HOE-077 works by inhibiting the activity of leukocyte elastase, which is an enzyme that is involved in the inflammatory response. Leukocyte elastase is released by white blood cells in response to infection or injury, and it breaks down elastin, a protein that is important for the elasticity of lung tissue. By inhibiting the activity of leukocyte elastase, HOE-077 can help to reduce inflammation and prevent damage to lung tissue.
生化学的および生理学的効果
HOE-077 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that HOE-077 can inhibit the activity of leukocyte elastase in a dose-dependent manner. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-8 and tumor necrosis factor-alpha. In animal studies, HOE-077 has been shown to reduce lung inflammation and improve lung function in models of 3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid and ARDS.
実験室実験の利点と制限
One advantage of using HOE-077 in lab experiments is its potent inhibitory activity against leukocyte elastase. This makes it a useful tool for studying the role of leukocyte elastase in the inflammatory response. However, one limitation of using HOE-077 is its potential toxicity. In vitro studies have shown that HOE-077 can be toxic to certain cell types at high concentrations. Therefore, it is important to use appropriate concentrations of HOE-077 in lab experiments.
将来の方向性
There are several future directions for research on HOE-077. One area of interest is its potential use in treating other inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of new derivatives of HOE-077 that may have improved potency and selectivity. Additionally, further studies are needed to determine the optimal dosing and administration of HOE-077 in clinical settings.
合成法
HOE-077 is synthesized through a multi-step process that involves the reaction of 2-oxo-4-phenylbutyric acid with ethylene oxide to form 3-(2-hydroxyethyl)-4-oxobutyric acid. This compound is then converted to HOE-077 through a series of steps that involve the use of reagents such as thionyl chloride, sodium hydroxide, and acetic anhydride.
科学的研究の応用
HOE-077 has been extensively studied for its potential use in treating various inflammatory disorders. In vitro studies have shown that HOE-077 is a potent inhibitor of leukocyte elastase, which is involved in the inflammatory response. This makes it a promising candidate for the treatment of diseases such as 3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid, cystic fibrosis, and ARDS, which are characterized by chronic inflammation.
特性
CAS番号 |
103700-14-7 |
|---|---|
製品名 |
3-(1-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid |
分子式 |
C6H9NO4 |
分子量 |
159.14 g/mol |
IUPAC名 |
3-(1-hydroxyethyl)-4-oxoazetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-2(8)3-4(6(10)11)7-5(3)9/h2-4,8H,1H3,(H,7,9)(H,10,11) |
InChIキー |
RWCDYAYKXLCUEN-UHFFFAOYSA-N |
SMILES |
CC(C1C(NC1=O)C(=O)O)O |
正規SMILES |
CC(C1C(NC1=O)C(=O)O)O |
同義語 |
2-Azetidinecarboxylic acid, 3-(1-hydroxyethyl)-4-oxo- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



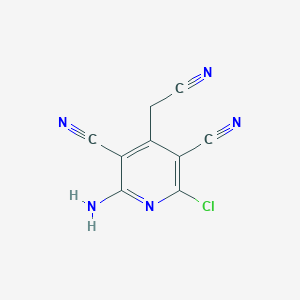
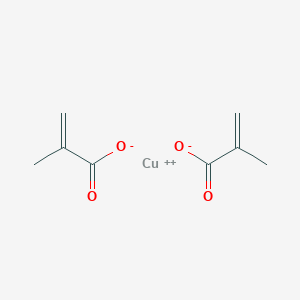
![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)
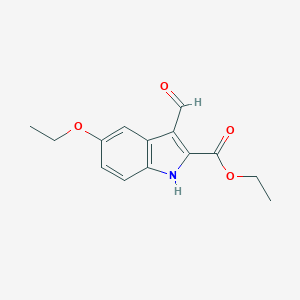

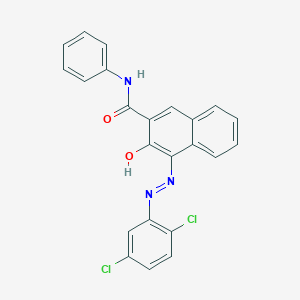
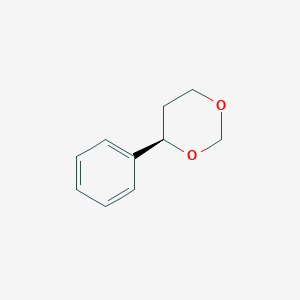
![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)
